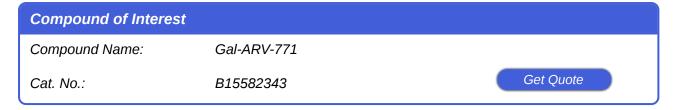


# Application Notes and Protocols: Gal-ARV-771 Dosage and Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Gal-ARV-771** is a PROTAC (Proteolysis Targeting Chimera) prodrug designed for the targeted degradation of BET (Bromodomain and Extra-Terminal) proteins BRD2, BRD3, and BRD4.[1] It is a galactose-modified derivative of ARV-771, which leverages the increased expression of  $\beta$ -galactosidase in senescent cancer cells for selective activation.[1][2] ARV-771 itself is a potent BET degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of BET proteins.[3][4] This degradation leads to the suppression of key oncogenic signaling pathways, including those driven by the androgen receptor (AR) and c-MYC, making it a promising therapeutic strategy for various cancers, particularly castration-resistant prostate cancer (CRPC).[4][5][6]

These application notes provide a comprehensive overview of the dosage and administration of **Gal-ARV-771** and its active compound, ARV-771, in various mouse models based on preclinical studies. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo efficacy and pharmacodynamic studies.

## **Mechanism of Action: BET Protein Degradation**

ARV-771 functions as a heterobifunctional molecule. One end binds to the bromodomain of BET proteins, while the other end recruits the VHL E3 ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its

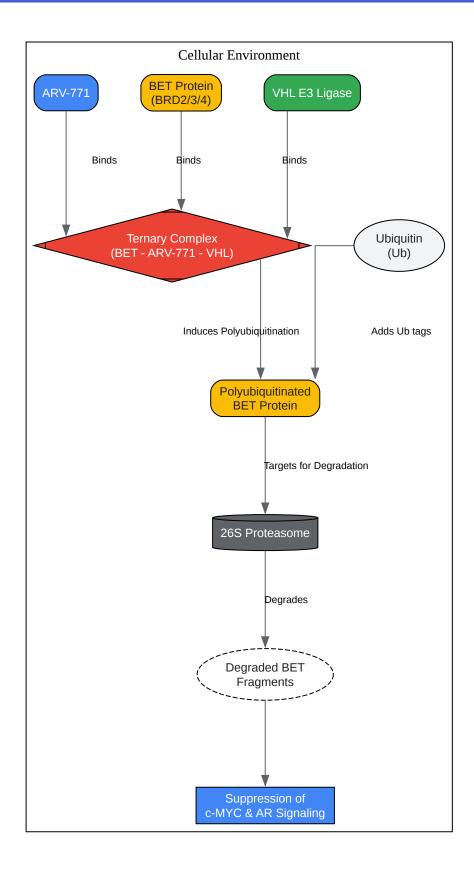




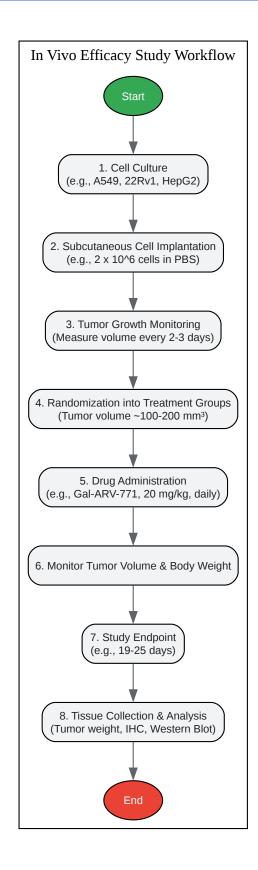


subsequent degradation by the proteasome.[7] This targeted protein degradation offers a distinct advantage over simple inhibition, as it can lead to a more profound and sustained suppression of downstream signaling pathways.[4]









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### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pnas.org [pnas.org]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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